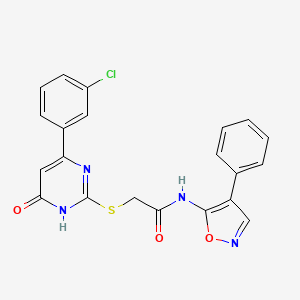
Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate” is a complex organic compound. It contains several functional groups, including a ureido group, a thiadiazole ring, and a propanoate ester. The presence of a fluorophenyl group indicates that the compound might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring could be formed via a cyclization reaction . The ureido group might be introduced through a condensation reaction . The propanoate ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, while the ureido group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorophenyl group could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .科学的研究の応用
Anticancer Activity
Research into thiadiazole derivatives, including those structurally related to Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate, has shown promising anticancer properties. For instance, a series of thiadiazole derivatives demonstrated marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. One compound, in particular, showed significant activity with IC50 values of 13.92 ± 0.22 µM against HeLa and 37.91 ± 0.10 µM against HCT116, highlighting the potential of thiadiazole derivatives in cancer treatment (S. Karakuş et al., 2018).
Neuroprotective Activities
Another study focused on the anticancer and neuroprotective activities of a thiadiazole-based compound, emphasizing its ability to inhibit tumor cell proliferation in various cancers, including nervous system cancers and peripheral cancers such as colon adenocarcinoma and lung carcinoma. Notably, the compound exhibited trophic effects in neuronal cell culture without affecting the viability of normal cells, suggesting its potential as a neuroprotective agent (W. Rzeski et al., 2007).
Physicochemical and Fluorescence Studies
Research has also been conducted on the physicochemical properties and fluorescence effects of thiadiazole derivatives. One study investigated the dual fluorescence effects in selected 2-amino-1,3,4-thiadiazoles, revealing how specific molecular aggregations can induce charge transfer within the molecule, affecting fluorescence. This suggests the potential use of such compounds as fluorescence probes in molecular biology and medicine (Iwona Budziak et al., 2019).
Solvent Effects on Molecular Aggregation
Another aspect of research on thiadiazole derivatives includes studying solvent effects on molecular aggregation, which has implications for understanding how these compounds interact in different environments. This research can inform their application in various fields, from pharmaceutical formulation to materials science (A. Matwijczuk et al., 2016).
作用機序
Thiadiazole derivatives
Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiadiazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Fluorophenyl compounds
The presence of a fluorophenyl group in a molecule can enhance its lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability .
Ureido derivatives
Ureido derivatives are known to exhibit a wide range of biological activities. They are often used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance their binding affinity to biological targets .
Sulfur-containing compounds
Compounds containing sulfur atoms, such as thioesters, are often involved in biological processes related to enzyme catalysis and protein function .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S2/c1-7(10(19)21-2)22-13-18-17-12(23-13)16-11(20)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINAZKKQPHKUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
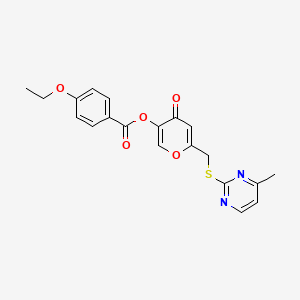
![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2936685.png)
![2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2936687.png)
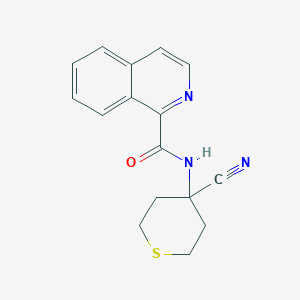
![4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936690.png)
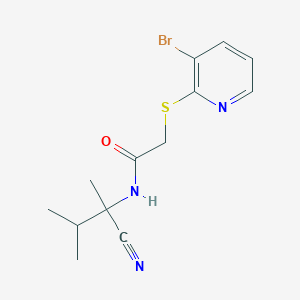
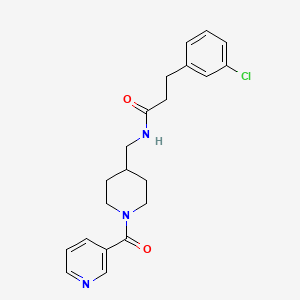
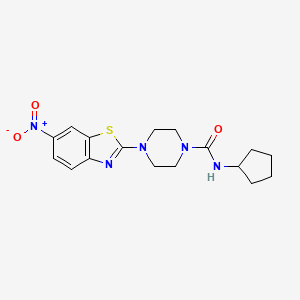
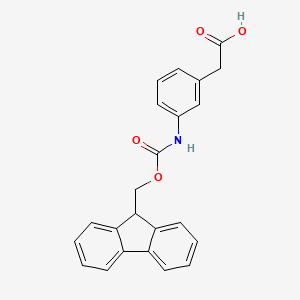
![Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate](/img/structure/B2936698.png)
![1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2936699.png)
![3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea](/img/structure/B2936701.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)
